REACTION_CXSMILES
|
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:9][C:10]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:12][C:11]=1[OH:20].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:9][C:10]1[CH:15]=[C:14]([C:16]([F:18])([F:19])[F:17])[CH:13]=[CH:12][C:11]=1[O:20][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|
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Name
|
|
Quantity
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21.4 mL
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)Br
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Name
|
|
Quantity
|
46.4 g
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Type
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reactant
|
Smiles
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BrC1=C(C=CC(=C1)C(F)(F)F)O
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Name
|
|
Quantity
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39 g
|
Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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the mixture was partitioned between diethylether and water
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Type
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WASH
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Details
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the organic layer washed with water, 2M sodium hydroxide solution, water
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Type
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CUSTOM
|
Details
|
dried
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Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
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BrC1=C(C=CC(=C1)C(F)(F)F)OCC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |